

# physical and chemical properties of Propentofylline-d7

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## Compound of Interest

Compound Name: Propentofylline-d7

Cat. No.: B585877

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## Propentofylline-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Propentofylline and its deuterated analog, **Propentofylline-d7**. It includes a summary of its pharmacological action, general experimental protocols for its analysis, and visual representations of its key signaling pathways.

Disclaimer: Specific experimental data and detailed protocols for **Propentofylline-d7** are not widely available in published literature. The information presented herein is based on the properties of the parent compound, Propentofylline, and established analytical methodologies for similar deuterated compounds.

## Core Physical and Chemical Properties

Quantitative data for **Propentofylline-d7** is limited. The following tables summarize the available information for the parent compound, Propentofylline. The molecular weight of **Propentofylline-d7** would be approximately 7.056 g/mol greater than that of Propentofylline due to the seven deuterium atoms.

Table 1: General Properties of Propentofylline

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>22</sub> N <sub>4</sub> O <sub>3</sub>	PubChem
IUPAC Name	3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione	PubChem
CAS Number	55242-55-2	Cayman Chemical

Table 2: Physicochemical Properties of Propentofylline

Property	Value	Source
Molecular Weight	306.36 g/mol	PubChem
Melting Point	Data not available	Cayman Chemical
Boiling Point	Data not available	Cayman Chemical
Solubility	Data not available	Cayman Chemical

## Mechanism of Action and Signaling Pathways

Propentofylline is a xanthine derivative that exhibits neuroprotective effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) and inhibition of adenosine uptake.<sup>[1]</sup> These actions lead to the modulation of intracellular signaling cascades that are crucial for neuronal survival and function.

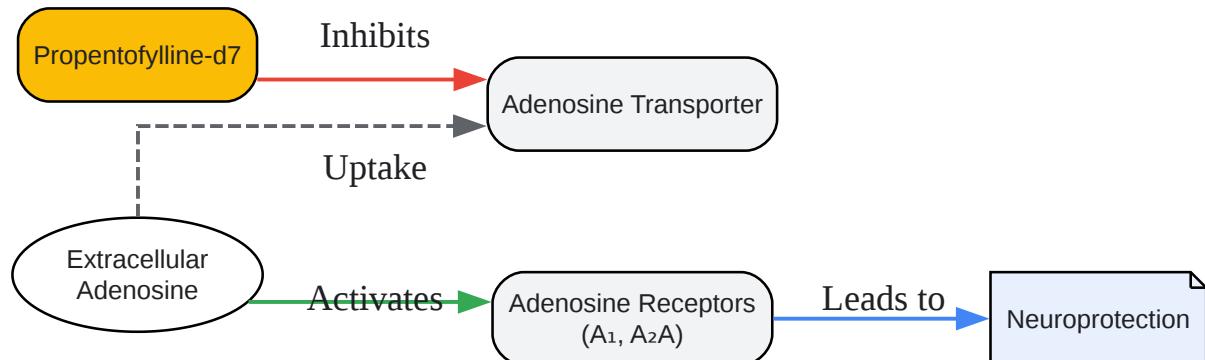
### Phosphodiesterase (PDE) Inhibition

Propentofylline acts as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, Propentofylline increases the intracellular levels of cAMP and cGMP, leading to the activation of downstream protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This signaling cascade is implicated in various cellular processes, including gene expression, synaptic plasticity, and anti-inflammatory responses.

[Click to download full resolution via product page](#)**Diagram 1: Propentofylline-d7 Pathway - PDE Inhibition.**

## Adenosine Uptake Inhibition

Propentofylline also inhibits the uptake of adenosine into cells, thereby increasing the extracellular concentration of adenosine.<sup>[2][3]</sup> Adenosine is a purine nucleoside that acts as a neuromodulator by binding to its specific receptors ( $A_1$ ,  $A_2A$ ,  $A_2B$ , and  $A_3$ ). The activation of these receptors, particularly  $A_1$  and  $A_2A$  receptors in the central nervous system, is associated with neuroprotective effects, including the suppression of excitotoxicity and the modulation of inflammatory responses.

[Click to download full resolution via product page](#)**Diagram 2: Propentofylline-d7 Pathway - Adenosine Uptake Inhibition.**

## Experimental Protocols

Detailed and validated experimental protocols for **Propentofylline-d7** are not readily available. The following sections provide generalized methodologies that can be adapted for the synthesis, purification, and analysis of **Propentofylline-d7**. These protocols are intended as a starting point for method development and will require optimization.

## Synthesis of Propentofylline-d7

The synthesis of **Propentofylline-d7** would likely involve the use of a deuterated precursor. A plausible synthetic route could start from a deuterated propyl halide, which would be used to alkylate a suitable xanthine derivative.



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**Diagram 3:** General Synthetic Workflow for **Propentofylline-d7**.

#### General Protocol:

- Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the xanthine precursor in a suitable aprotic solvent (e.g., DMF, acetonitrile).
- Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to the reaction mixture and stir.
- Alkylation: Slowly add the deuterated propyl halide (e.g., 1-iodopropane-d7) to the mixture.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
- Purification: Purify the crude product using column chromatography on silica gel.
- Characterization: Confirm the structure and purity of the final product by NMR, mass spectrometry, and IR spectroscopy.

## Analytical Methods

**Propentofylline-d7** is primarily used as an internal standard in pharmacokinetic and metabolic studies of Propentofylline. High-performance liquid chromatography (HPLC) and gas

chromatography-mass spectrometry (GC-MS) are common analytical techniques for the quantification of drugs and their deuterated analogs.[4]

### 3.2.1. HPLC Method Development (General)

- Column: A C18 reversed-phase column is a common starting point.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where Propentofylline has significant absorbance, or mass spectrometry (LC-MS) for higher sensitivity and selectivity.
- Internal Standard: **Propentofylline-d7** would serve as the internal standard for the quantification of Propentofylline.

### 3.2.2. GC-MS Method Development (General)

- Sample Preparation: Derivatization may be necessary to improve the volatility and thermal stability of Propentofylline and its deuterated analog.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless injection mode for trace analysis.
- Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from matrix components.
- Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for quantitative analysis. The molecular ions and characteristic fragment ions of both Propentofylline and **Propentofylline-d7** would be monitored.

## In Vitro Assays

### 3.3.1. Phosphodiesterase (PDE) Inhibition Assay (General Protocol)

- Enzyme and Substrate: Use a commercially available PDE enzyme preparation and its corresponding fluorescently labeled cAMP or cGMP substrate.
- Incubation: Incubate the PDE enzyme with varying concentrations of **Propentofylline-d7**.
- Reaction Initiation: Add the fluorescently labeled substrate to initiate the enzymatic reaction.
- Reaction Termination: Stop the reaction after a defined period.
- Detection: Measure the fluorescence to determine the amount of hydrolyzed substrate.
- Data Analysis: Calculate the IC<sub>50</sub> value of **Propentofylline-d7** for PDE inhibition.

### 3.3.2. Adenosine Uptake Assay (General Protocol)

- Cell Culture: Use a cell line that expresses adenosine transporters (e.g., SH-SY5Y neuroblastoma cells).
- Treatment: Treat the cells with varying concentrations of **Propentofylline-d7**.
- Radiolabeled Adenosine: Add radiolabeled adenosine (e.g., [<sup>3</sup>H]-adenosine) to the cell culture.
- Incubation: Incubate for a short period to allow for adenosine uptake.
- Washing: Wash the cells to remove extracellular radiolabeled adenosine.
- Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- Data Analysis: Determine the inhibitory effect of **Propentofylline-d7** on adenosine uptake and calculate the IC<sub>50</sub> value.<sup>[5]</sup>

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